molecular formula C14H20ClN5 B3239547 3-(3-(Aminomethyl)piperidin-1-yl)quinoxalin-2-amine hydrochloride CAS No. 1420998-44-2

3-(3-(Aminomethyl)piperidin-1-yl)quinoxalin-2-amine hydrochloride

Cat. No.: B3239547
CAS No.: 1420998-44-2
M. Wt: 293.79 g/mol
InChI Key: KHZZFBPJPHQROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(Aminomethyl)piperidin-1-yl)quinoxalin-2-amine hydrochloride is a useful research compound. Its molecular formula is C14H20ClN5 and its molecular weight is 293.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.1407234 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[3-(aminomethyl)piperidin-1-yl]quinoxalin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5.ClH/c15-8-10-4-3-7-19(9-10)14-13(16)17-11-5-1-2-6-12(11)18-14;/h1-2,5-6,10H,3-4,7-9,15H2,(H2,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZZFBPJPHQROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420998-44-2
Record name 2-Quinoxalinamine, 3-[3-(aminomethyl)-1-piperidinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420998-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-(Aminomethyl)piperidin-1-yl)quinoxalin-2-amine hydrochloride
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3-(3-(Aminomethyl)piperidin-1-yl)quinoxalin-2-amine hydrochloride
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3-(3-(Aminomethyl)piperidin-1-yl)quinoxalin-2-amine hydrochloride
Reactant of Route 4
3-(3-(Aminomethyl)piperidin-1-yl)quinoxalin-2-amine hydrochloride
Reactant of Route 5
3-(3-(Aminomethyl)piperidin-1-yl)quinoxalin-2-amine hydrochloride
Reactant of Route 6
3-(3-(Aminomethyl)piperidin-1-yl)quinoxalin-2-amine hydrochloride

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